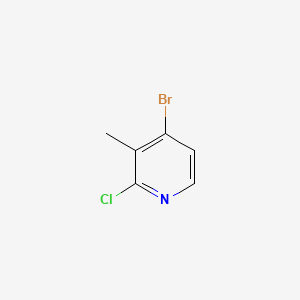

4-Bromo-2-chloro-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHGSWUURFCOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652056 | |

| Record name | 4-Bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-86-3 | |

| Record name | 4-Bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 4-Bromo-2-chloro-3-methylpyridine

Abstract: 4-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and novel pesticides. The presence of two distinct halogen atoms—bromine and chlorine—at positions 4 and 2 respectively, allows for selective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this important chemical intermediate, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectral Data

Precise experimental data for this compound is not widely available in public literature. The following tables summarize its calculated properties and predicted spectral data based on its structure, alongside experimental data for a closely related isomer for comparative purposes.

Table 1: Physicochemical Properties of this compound and Its Isomer

| Property | This compound | 3-Bromo-2-chloro-4-methylpyridine (Isomer) |

| CAS Number | Not Available | 55404-31-4[1] |

| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN[1] |

| Molecular Weight | 206.47 g/mol | 206.47 g/mol [1] |

| Appearance | Predicted: Off-white solid or liquid | Off-white solid[2] |

| Purity (Typical) | Not Available | ≥98% - 99%[2][3] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks / Characteristics |

| ¹H NMR | - Aromatic Region (2H): Two doublets or singlets between δ 7.0-8.5 ppm. - Methyl Region (3H): One singlet around δ 2.3-2.6 ppm. |

| ¹³C NMR | - Six distinct signals expected. - C-Br and C-Cl signals would be significantly downfield. - Aromatic carbons typically appear between δ 120-155 ppm. - Methyl carbon signal around δ 15-25 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C-H stretching (methyl): ~2850-2960 cm⁻¹ - C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹ - C-Cl stretching: ~700-800 cm⁻¹ - C-Br stretching: ~500-600 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine (M, M+2 in ~1:1 ratio) and one chlorine (M, M+2 in ~3:1 ratio) atom. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached via two primary retrosynthetic pathways, both involving electrophilic substitution on a pyridine ring. The choice of route depends on the availability of starting materials.

Synthetic Pathways

Two logical synthetic routes are proposed:

-

Route A: Beginning with 3-methylpyridine, the first step is a bromination reaction to introduce a bromine atom at the 4-position, followed by a chlorination step to add a chlorine atom at the 2-position.[4]

-

Route B: An alternative starts with 2-chloro-3-methylpyridine. A selective bromination is then performed at the 4-position, often using a milder brominating agent like N-bromosuccinimide (NBS) to achieve the desired regioselectivity.[4]

References

- 1. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leapchem.com [leapchem.com]

- 3. 2-Chloro-3-bromo-4-methylpyridine | CAS 55404-31-4 | Catsyn [catsyn.com]

- 4. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]

An In-depth Technical Guide on the Chemical Structure and Reactivity of 4-Bromo-2-chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and potential applications of 4-Bromo-2-chloro-3-methylpyridine (CAS No. 86604-76-8). This halogenated pyridine derivative serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern offers multiple reaction sites, enabling the synthesis of a diverse range of complex molecules. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, it explores the potential of its derivatives as inhibitors of key signaling pathways implicated in cancer, such as those involving VEGFR-2, BRAF, and CRAF kinases.

Chemical Structure and Properties

This compound is a substituted pyridine ring with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. The presence of two different halogen atoms at electronically distinct positions, along with the methyl group, imparts a unique reactivity profile to the molecule.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86604-76-8 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Solid | [1] |

Spectroscopic Data

Note: Specific experimental spectra for this compound (CAS 86604-76-8) are not widely available in public databases. The following represents expected spectral characteristics based on its structure and data from related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 5- and 6-positions of the pyridine ring. The methyl group will appear as a singlet in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and characteristic isotopic peaks (M+2) due to the presence of bromine and chlorine atoms.[2][3] Fragmentation patterns will likely involve the loss of the methyl group, bromine, and/or chlorine atoms.[2][4]

Synthesis

A common synthetic route to this compound involves a multi-step process starting from readily available precursors.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 3-methylpyridine

-

To a solution of 3-methylpyridine, a brominating agent such as N-bromosuccinimide (NBS) is added in a suitable solvent.[1]

-

The reaction is typically carried out under specific temperature and catalytic conditions to achieve selective bromination at the 4-position.[1]

Step 2: Chlorination of 4-bromo-3-methylpyridine

-

The resulting 4-bromo-3-methylpyridine is then subjected to chlorination.[1]

-

A chlorinating agent, such as chlorine gas or another suitable reagent, is used to introduce a chlorine atom at the 2-position of the pyridine ring.[1]

-

Precise control of reaction conditions is crucial to ensure the desired product is obtained with high yield and purity.[1]

-

Purification is typically achieved through column chromatography or recrystallization.[1]

Diagram 1: Synthetic Pathway for this compound

Caption: General synthetic scheme for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by the presence of the two halogen atoms at positions 2 and 4, which are susceptible to nucleophilic substitution and cross-coupling reactions. The chlorine atom at the 2-position is generally more reactive towards nucleophilic attack than the bromine atom at the 4-position. Both halogens can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

4.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the case of this compound, either the bromo or the chloro substituent can be selectively coupled with a boronic acid or ester, depending on the reaction conditions. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

4.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of the C-Br and C-Cl bonds can be tuned to achieve selective amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 1-10 mol%), and a strong base (e.g., NaOᵗBu or K₃PO₄, 1.2-2.0 eq.).[5][6]

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).[5][6]

-

Heat the reaction mixture, typically between 80 and 110 °C, and monitor its progress.[5][6]

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent.[5]

-

Dry the organic phase and purify the product by column chromatography.[5]

Diagram 3: Buchwald-Hartwig Amination Reaction

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The structural motif of this compound provides a scaffold that can be elaborated to access a variety of biologically active compounds.

5.1. Potential as Kinase Inhibitors in Cancer Therapy

Pyridine derivatives have been extensively investigated as inhibitors of various kinases that play a crucial role in cancer cell signaling.[8][9][10][11] While direct studies on this compound are limited, its derivatives could potentially target key kinases involved in oncogenic pathways.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several pyridine-containing molecules have been developed as potent VEGFR-2 inhibitors.[8][11][12] The structural features of this compound make it a suitable starting point for the synthesis of novel VEGFR-2 inhibitors.

Diagram 4: Simplified VEGFR-2 Signaling Pathway

Caption: Simplified representation of the VEGFR-2 signaling cascade.

-

BRAF/CRAF Inhibition: The RAF family of kinases (ARAF, BRAF, CRAF) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[13][14] Mutations in BRAF, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[9] Pyridine-based scaffolds have been explored for the development of both BRAF and pan-RAF inhibitors.[9][10][15] The versatile substitution pattern of this compound allows for the design of derivatives that could potentially inhibit these kinases.

Diagram 5: Simplified RAF-MEK-ERK Signaling Pathway

Caption: Overview of the RAF-MEK-ERK signaling cascade.

5.2. Agrochemicals

The pyridine ring is a common feature in many pesticides. The specific substitution pattern of this compound can be utilized to synthesize novel herbicides, insecticides, and fungicides with potentially enhanced efficacy and selectivity.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its distinct reactivity, stemming from the strategically placed halogen and methyl substituents, allows for a wide range of chemical modifications. The ability to selectively perform cross-coupling and nucleophilic substitution reactions makes it an attractive starting material for the construction of complex molecular architectures. Further exploration of its derivatives as potential kinase inhibitors and other biologically active agents is a promising area for future research. This guide provides a foundational understanding of its chemistry to aid researchers in leveraging this compound for their synthetic and medicinal chemistry endeavors.

References

- 1. 2-Chloro-4-Bromo-3-Picoline synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]

- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-chloro-3-methylpyridine (CAS No. 128071-89-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-methylpyridine, a key halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, outlines synthetic approaches, and explores its applications in various fields, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a substituted pyridine ring with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. The presence and positioning of these functional groups impart specific reactivity and characteristics to the molecule, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 128071-89-4 | [2][3] |

| Molecular Formula | C₆H₅BrClN | [2] |

| Molecular Weight | 206.47 g/mol | [2] |

| IUPAC Name | This compound | |

| Storage Temperature | -20°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the sequential halogenation of 3-methylpyridine. The general strategy involves the bromination at the 4-position followed by chlorination at the 2-position, or vice versa.[1] While a specific, detailed experimental protocol for this exact isomer is not widely published, a plausible synthetic route can be constructed based on established methodologies for pyridine halogenation.

Proposed Synthetic Pathway

A two-step synthesis starting from 3-methylpyridine is a common approach. The first step is the bromination of 3-methylpyridine to yield 4-bromo-3-methylpyridine, which is then chlorinated to the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for the Synthesis of the Intermediate: 4-Bromo-3-methylpyridine

This protocol is based on the synthesis of a related compound, 3-bromo-4-methylpyridine, and is adapted for the synthesis of the required intermediate.[4][5]

Materials:

-

4-Methylpyridine

-

20% Oleum

-

Bromine

-

Sodium Carbonate

-

Ice

Procedure:

-

In a reaction vessel, add 720 ml of 20% oleum and 140 g of 4-methylpyridine.[5]

-

Heat the mixture to 160°C.[5]

-

Slowly add 250 g of bromine dropwise while maintaining the temperature between 160-170°C.[5]

-

Continue the reaction for 15 hours at this temperature.[5]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[5]

-

Adjust the pH to 10-11 with sodium carbonate.[5]

-

The product, 3-bromo-4-methylpyridine, can be isolated by steam distillation.[5]

Experimental Protocol for the Chlorination of 4-Bromo-3-methylpyridine

This is a generalized procedure for the chlorination of a brominated pyridine intermediate.[1]

Materials:

-

4-Bromo-3-methylpyridine

-

Chlorinating agent (e.g., Chlorine gas)

-

Suitable catalyst

-

Inert solvent

Procedure:

-

Dissolve 4-bromo-3-methylpyridine in a suitable inert solvent in a reaction vessel equipped for gas introduction.

-

Introduce the chlorinating agent, such as chlorine gas, into the solution. The reaction may require a catalyst.

-

Carefully control the reaction conditions, including temperature, reaction time, and the ratio of reactants, to ensure selective chlorination at the 2-position.[1]

-

Monitor the reaction progress using techniques like TLC or GC.

-

Upon completion, the reaction mixture is worked up to neutralize any remaining acid and remove the catalyst.

-

The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield this compound.[1]

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its structure and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms, and the electron-donating effect of the methyl group. |

| ¹³C NMR | The spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbons attached to the halogens (C-2 and C-4) are expected to be significantly deshielded. |

| FT-IR | Characteristic peaks are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns will involve the loss of halogens and the methyl group. |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of new therapeutic agents and crop protection chemicals.[1]

Pharmaceutical Synthesis

The halogenated pyridine scaffold is a common motif in many biologically active compounds. The bromine and chlorine atoms in this compound serve as versatile handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[6] These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1][7]

Caption: Utility of this compound in generating diverse molecules.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also used as an intermediate in the synthesis of new pesticides. The specific substitution pattern on the pyridine ring can be tailored to develop molecules with high efficacy against pests while aiming for favorable environmental profiles.[1]

Materials Science

There is potential for the use of this compound in the synthesis of functional materials. Its structure can be incorporated into larger molecules to impart specific optical or electrical properties.[1]

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of drug discovery, agrochemical development, and materials science. Its versatile reactivity, stemming from the strategically placed halogen and methyl substituents on the pyridine ring, allows for the efficient synthesis of a wide array of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the chemical sciences.

References

- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]

- 2. usbio.net [usbio.net]

- 3. parchem.com [parchem.com]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-Bromo-2-chloro-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-chloro-3-methylpyridine. Due to the limited availability of publicly accessible, consolidated experimental spectra, this document synthesizes predicted data based on established spectroscopic principles with generalized experimental protocols. This guide is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate in research and development settings.

Molecular Structure and Properties

Chemical Structure:

Molecular Structure of this compound

Chemical Formula: C₆H₅BrClN

Molecular Weight: 206.47 g/mol

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar structures. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 |

| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-5 |

| ~ 2.5 - 2.7 | Singlet (s) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-2 |

| ~ 150 | C-6 |

| ~ 140 | C-4 |

| ~ 135 | C-3 |

| ~ 125 | C-5 |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (methyl) |

| 1600 - 1550 | Strong | C=N stretch (pyridine ring) |

| 1470 - 1430 | Strong | C=C stretch (pyridine ring) |

| 1100 - 1000 | Medium | C-Cl stretch |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 205/207/209 | High | [M]⁺ (Molecular ion) |

| 170/172 | Medium | [M - Cl]⁺ |

| 126 | Medium | [M - Br]⁺ |

| 91 | High | [C₆H₅N]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Chromatography: The sample is vaporized and separated on a GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Workflow for the spectroscopic analysis of this compound.

The Strategic Application of 4-Bromo-2-chloro-3-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Pyridine Scaffold for the Development of Novel Therapeutics

Introduction

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient synthesis of novel and effective therapeutic agents. Among these, the pyridine scaffold holds a privileged position due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This technical guide focuses on the potential applications of a particularly versatile derivative, 4-Bromo-2-chloro-3-methylpyridine, in the field of medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms, offers a platform for selective and sequential chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthetic utility, potential biological applications, and experimental considerations for leveraging this powerful chemical intermediate.

Core Synthetic Strategies and Reactivity Profile

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared to the chlorine atom at the 2-position.[2] This chemoselectivity allows for the sequential introduction of diverse molecular fragments, providing a robust strategy for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The primary methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyridine scaffold with a variety of boronic acids or esters. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups at the 4-position.[6][7][8]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This is a crucial transformation for the synthesis of kinase inhibitors and other amine-containing pharmaceuticals.[9][10][11]

The chlorine atom at the 2-position can subsequently be targeted for nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions, enabling the synthesis of di-substituted pyridine derivatives.

Potential Therapeutic Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily in oncology and infectious diseases. The pyridine core acts as a key pharmacophore, while the substituents at the 2 and 4-positions can be tailored to achieve high affinity and selectivity for specific biological targets.

Kinase Inhibitors in Oncology

A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR and GSK-3 signaling pathways are prominent examples of pathways often targeted in cancer therapy.

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a range of diseases, including Alzheimer's disease and cancer. Substituted pyridines have been identified as potent inhibitors of GSK-3.[4][5][12][13]

-

p70S6 Kinase (p70S6K) Inhibitors: As a downstream effector of the PI3K/Akt/mTOR pathway, p70S6K is a key regulator of cell growth and proliferation, making it an attractive target for cancer therapy.

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with side chains that provide additional interactions and determine selectivity. This compound is an ideal starting material for generating libraries of such compounds.

Antimicrobial Agents

The pyridine moiety is also a common feature in antimicrobial agents. By modifying the substituents on the pyridine ring, it is possible to develop compounds with activity against a range of bacterial and fungal pathogens.

Quantitative Data on Bioactive Pyridine Derivatives

The following tables summarize representative quantitative data for bioactive compounds derived from substituted pyridine scaffolds, illustrating the potential potency that can be achieved through chemical modification of this core structure.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) |

| Phenylpicolinamide Sorafenib Derivative | Antitumor | A549 (Lung) | 5.43 |

| Phenylpicolinamide Sorafenib Derivative | Antitumor | MCF-7 (Breast) | 0.62 |

| Pyridine-bridged Combretastatin Analogue | Tubulin Polymerization | HeLa (Cervical) | 0.01-0.1 |

| Pyridine-bridged Combretastatin Analogue | Tubulin Polymerization | HT-29 (Colon) | 0.01-0.1 |

Table 2: Kinase Inhibitory Activity of Representative Pyridine Derivatives

| Compound Class | Target Kinase | IC50 (nM) |

| Pyridylurea Derivative | GSK-3 | 98 |

| Benzothiazolylurea Derivative | GSK-3 | 140 |

| 4-Aminoquinoline Derivative | RIPK2 | 5.1 |

Table 3: Antimicrobial Activity of Representative Pyridine Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Thienopyrimidine Derivative | Bacillus subtilis | 1.95 - 3.9 |

| Thienopyrimidine Derivative | Pseudomonas aeruginosa | 3.9 - 7.8 |

Experimental Protocols

The following are generalized experimental protocols for the key synthetic transformations and biological assays relevant to the utilization of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O, 4:1, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-3-methylpyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 1.5 mmol) in a reaction vessel.

-

Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by flash chromatography to yield the 4-amino-2-chloro-3-methylpyridine product.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

-

Prepare a series of dilutions of the test compound in a suitable buffer (e.g., containing Tris-HCl, MgCl2, and DTT).

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction and measure the incorporation of the phosphate group into the substrate. This can be done by various methods, such as scintillation counting for radiolabeled ATP or using specific antibodies in an ELISA-based format.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well of a 96-well microtiter plate with a standardized suspension of the target microorganism.

-

Add the diluted test compounds to the wells. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the application of this compound in medicinal chemistry.

Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive compounds.

Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Conclusion

This compound represents a high-value, versatile building block for medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic and efficient synthesis of diverse libraries of compounds. The demonstrated potential of pyridine-based scaffolds in targeting key biological pathways, particularly in oncology and infectious diseases, underscores the importance of this intermediate in modern drug discovery efforts. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of the next generation of therapeutic agents.

References

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2-chloro-3-methylpyridine: A Versatile Building Block for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring two distinct halogen atoms at positions 2 and 4, offers differential reactivity that can be exploited for selective chemical transformations. This makes it a valuable scaffold in the fields of medicinal chemistry, agrochemical research, and materials science for the construction of novel heterocyclic compounds.[1][2] The presence of both a bromine and a chlorine atom allows for sequential, site-selective cross-coupling reactions, enabling the introduction of diverse functionalities and the systematic exploration of chemical space in drug discovery and materials development.[2][3] This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions to generate a variety of novel heterocyclic structures.

Synthetic Utility and Key Transformations

The primary value of this compound as a building block lies in its susceptibility to various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization at the 4-position.[4] This differential reactivity is key to its utility, providing a strategic handle for sequential modifications. The most prominent applications involve Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] For this compound, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[4]

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate to High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 80-110 | High to Excellent |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (2-3) | THF/H₂O | 80-110 | High to Excellent |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | Na₂CO₃ (2-3) | DMF | 80-110 | Moderate to High |

Note: This table presents generalized conditions and yields based on studies of similar 2-bromopyridine substrates.[4][6] Optimization is often required for specific substrate combinations.

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][6]

-

Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., a mixture of toluene and water) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] This reaction is particularly useful for synthesizing precursors to various heterocyclic systems and for creating rigid molecular scaffolds. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8]

Table 2: Illustrative Conditions for Sonogashira Coupling of Bromopyridines

| Coupling Partner (Terminal Alkyne) | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 25-60 | Good to Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2.0) | DMF | 100 | Good to Excellent |

| 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | High |

| Cyclopropylacetylene | Pd(PPh₃)₄ (5) | CuI (30) | Et₃N (excess) | THF | 25 | Moderate to Good |

Note: This table is based on general protocols for Sonogashira couplings of bromopyridines.[9][10][11] Conditions should be optimized for this compound.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine).[9] Finally, add the terminal alkyne (1.2 eq.).

-

Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-100 °C).

-

Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and remove the solvent.

-

Purification: Purify the resulting crude material by column chromatography to yield the pure alkynyl-pyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in pharmaceutical and medicinal chemistry, as the arylamine moiety is a common feature in many biologically active molecules.[13] Using this compound, this method allows for the introduction of primary or secondary amines at the 4-position.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Coupling Partner (Amine) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOtBu (1.4) | Toluene | 80-100 | High |

| Aniline | Pd(OAc)₂ (2) | dppp (2) | NaOtBu (1.4) | Toluene | 80-100 | Good to High |

| Cyclohexylamine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100 | High |

| Benzylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2.0) | Toluene | 100 | Good to High |

Note: The data is derived from general procedures for the amination of 2-bromopyridines.[13][14] The choice of ligand is critical and depends heavily on the specific amine coupling partner.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.). Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction for completion using TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography to obtain the desired N-substituted pyridine derivative.

Visualizing Synthetic Pathways and Workflows

The strategic application of these cross-coupling reactions can be visualized to better understand the synthetic potential of this compound.

References

- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]

- 2. 4-Bromo-3-chloro-2-methylpyridine [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. scirp.org [scirp.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Synthetic Versatility of 4-Bromo-2-chloro-3-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its trifunctionalized scaffold, featuring bromo, chloro, and methyl substituents on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the halogen atoms allows for selective functionalization, making it a valuable building block in the development of novel compounds with diverse biological and physical properties.[3] This technical guide provides a comprehensive review of the key reactions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to facilitate its application in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 4-position. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond, allowing for selective coupling at the 4-position.[4]

General Reaction:

Quantitative Data Summary:

While specific data for this compound is limited in publicly available literature, the following table summarizes representative yields for the Suzuki-Miyaura coupling of the closely related 2-Bromo-4-methylpyridine with various boronic acids. These values provide a strong indication of the expected efficiency of this transformation.

| Boronic Acid Partner | Product | Typical Yield (%) | Reference |

| Phenylboronic acid | 2-Phenyl-4-methylpyridine | 85-95 | [5] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 90-98 | [5] |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80-90 | [5] |

| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-methylpyridine | 73 (representative) | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard oven-dried glassware for inert atmosphere chemistry

Procedure: [5]

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times.

-

Add the degassed solvent mixture via syringe.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines.[6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

General Reaction:

Quantitative Data Summary (Representative Conditions):

| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | XantPhos | DBU | MeCN/PhMe | 140 | Good | [7][8] |

| Benzylamine | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | High | [9] |

| Morpholine | BINAP | NaOtBu | Toluene | 100 | High | [6] |

| Indole | Davephos | Cs₂CO₃ | Toluene | 110 | Good | [1] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XantPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure: [9]

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and a magnetic stir bar.

-

Add the anhydrous, degassed solvent.

-

Add the amine.

-

Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Catalytic Cycle Visualization:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[10] This reaction is valuable for introducing alkynyl moieties that can serve as handles for further transformations or as part of extended π-conjugated systems.[11]

General Reaction:

Quantitative Data Summary (Representative Conditions):

| Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 60 | High | [4] |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | Good | [9] |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | None | Et₃N | MeCN | 110 | High | [2] |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | Good | [12] |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Amine base (e.g., Et₃N, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, 5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure: [4]

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent, amine base, and the terminal alkyne via syringe.

-

Stir the reaction at room temperature or gently heat to 40-60 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Catalytic Cycle Visualization:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[13] While the toxicity of organotin compounds is a concern, the reaction is tolerant of a wide variety of functional groups.[14]

General Reaction:

Experimental Protocol: General Procedure for Stille Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, 5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure: [4]

-

To a dry Schlenk flask, add this compound and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, the reaction can be worked up by partitioning between an organic solvent and aqueous KF solution to precipitate the tin byproducts.

-

The organic layer is then dried, concentrated, and purified by chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction provides a means to introduce vinyl groups at the 4-position of the pyridine ring.

General Reaction:

Experimental Protocol: General Procedure for Heck Reaction

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., P(o-tol)₃, 4 mol%)

-

Base (e.g., Et₃N, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., acetonitrile, 5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure: [4]

-

In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous, degassed solvent, the alkene, and the base.

-

Seal the tube and heat to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electron-withdrawing chloro and bromo substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. While palladium-catalyzed reactions are more common for the C-Br bond, the C-Cl bond at the 2-position is more susceptible to SNAr, especially with strong nucleophiles.

General Reaction:

Quantitative Data Summary (Representative Conditions):

| Nucleophile | Base | Solvent | Temp (°C) | Product | Reference |

| Sodium methoxide | - | Methanol | Reflux | 2-Methoxy-4-bromo-3-methylpyridine | [16] |

| Piperidine | - | Methanol | Reflux | 2-(Piperidin-1-yl)-4-bromo-3-methylpyridine | [16] |

| Ammonia | - | Ethanol | 150 (sealed tube) | 2-Amino-4-bromo-3-methylpyridine | General knowledge |

| Hydrazine | - | Ethanol | Reflux | 2-Hydrazinyl-4-bromo-3-methylpyridine | General knowledge |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Nucleophile (e.g., sodium methoxide, 1.5 equiv, or amine, 2-3 equiv)

-

Solvent (e.g., methanol, ethanol, or DMF)

Procedure:

-

Dissolve this compound in the appropriate solvent in a round-bottom flask.

-

Add the nucleophile (and base, if required).

-

Heat the reaction mixture to the desired temperature (reflux or higher in a sealed vessel).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by crystallization or column chromatography.

Metallation Reactions

The bromine atom of this compound can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate. This intermediate can then react with various electrophiles.

Grignard Reaction

Formation of a Grignard reagent can be achieved by reacting this compound with magnesium. The resulting organomagnesium compound is a potent nucleophile.[17]

Reaction Sequence:

-

Br(C5H2NClCH3) + Mg --> BrMg-(C5H2NClCH3)

-

BrMg-(C5H2NClCH3) + E+ --> E-(C5H2NClCH3) (where E+ is an electrophile)

Lithiation

Direct lithiation or halogen-metal exchange with an organolithium reagent, such as n-butyllithium, can generate a highly reactive organolithium species.[18]

Reaction Sequence:

-

Br(C5H2NClCH3) + n-BuLi --> Li-(C5H2NClCH3) + n-BuBr

-

Li-(C5H2NClCH3) + E+ --> E-(C5H2NClCH3)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting and analyzing the reactions described in this guide.

Caption: A generalized experimental workflow for synthetic reactions.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, including numerous palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metallations. This guide provides a foundational understanding of its reactivity, offering detailed protocols and data to aid researchers in the design and execution of synthetic routes towards novel and complex molecules for applications in drug discovery, agrochemicals, and materials science. Further exploration of the reaction conditions for this specific substrate will undoubtedly continue to expand its utility in chemical research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. leapchem.com [leapchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. kbfi.ee [kbfi.ee]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-2-chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-Bromo-2-chloro-3-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 144654-33-7 | - |

| Molecular Formula | C₆H₅BrClN | PubChem |

| Molecular Weight | 206.47 g/mol | PubChem |

| Appearance | Typically a solid (may vary) | Generic Supplier Data |

| Boiling Point | No data available for this specific isomer. Isomer 3-Bromo-4-methylpyridine: 76 °C @ 10 mmHg. | PubChem |

| Melting Point | No data available for this specific isomer. Isomer 2-Amino-3,5-dibromo-4-methylpyridine: 123-124 °C.[1] | Cynor Laboratories |

| Density | No data available for this specific isomer. Isomer 3-Bromo-4-methylpyridine: 1.549 g/cm³. | PubChem |

| Solubility | Limited solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform.[2] | Pipzine Chemicals |

Hazard Identification and Safety Precautions

This compound is a hazardous chemical. The following table outlines its GHS hazard classifications and corresponding precautionary statements.

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapour (Category 3) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |

| Acute Toxicity | Harmful if swallowed or if inhaled (Category 4), Toxic in contact with skin (Category 3) | P261: Avoid breathing mist or vapours. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/ Irritation | Causes skin irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye Damage/ Irritation | Causes serious eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure safety.

General Handling Workflow

Caption: General laboratory workflow for handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

Storage Condition Requirements

References

Navigating the Procurement and Application of 4-Bromo-2-chloro-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chemical intermediate, 4-Bromo-2-chloro-3-methylpyridine (CAS No. 86604-76-8). This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and organic synthesis.

Commercial Availability and Suppliers

This compound is a specialized chemical intermediate available from a select number of suppliers. The purity and available quantities can vary, impacting its application in sensitive research and development processes. Below is a summary of publicly available information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities | Contact Information |

| Pipzine Chemicals | 86604-76-8 | >98% (research grade), ~95% (kilogram level) | Grams to Kilograms | --INVALID-LINK--, +8615365036030[1] |

| BLD Pharm | 1211521-46-8 (Isomer) | Not specified | Not specified | --INVALID-LINK--[2] |

| AKSci | 1211521-46-8 (Isomer) | Min. 95% | Not specified | --INVALID-LINK--[3] |

| ChemScene | 1211521-46-8 (Isomer) | ≥96% | Not specified | --INVALID-LINK--[4] |

| ChemicalBook | 1211521-46-8 (Isomer) | Varies by supplier | Varies by supplier | --INVALID-LINK--[5] |

Note: Some suppliers list isomers of the target compound. It is crucial to verify the exact CAS number (86604-76-8) when procuring this chemical.

Synthesis of this compound: An Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is outlined in patent CN105622638A.[6] The following is a comprehensive description of the methodology.

Materials:

-

4-Bromo-2-chloropyridine

-

Dry Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (freshly prepared)

-

Methyl iodide

-

An appropriate quenching solution (e.g., saturated ammonium chloride)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2-chloropyridine (1.0 equivalent) in dry tetrahydrofuran (THF).

-

Cooling: Cool the solution to -70°C using a dry ice/acetone bath.

-

Addition of LDA: Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at -70°C.

-

Reaction: Stir the mixture at -70°C for one hour.

-

Addition of Methyl Iodide: After one hour, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -70°C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Logical Workflow for Synthesis and Potential Applications